![molecular formula C11H11NO2 B1336454 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde CAS No. 144265-42-9](/img/structure/B1336454.png)
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
Overview
Description
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (5-MeO-MIPC) is an indole-based compound that is used as an intermediate in the synthesis of various other compounds. It has recently been studied for its potential applications in scientific research and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde, focusing on its unique applications:
Synthesis of Indolylquinoxalines
This compound is used as a reactant in the preparation of indolylquinoxalines through condensation reactions. These compounds have potential applications in organic electronics and photonics due to their unique optical properties .
Preparation of Alkylindoles
It serves as a reactant in the preparation of alkylindoles via iridium-catalyzed reductive alkylation. Alkylindoles are important in medicinal chemistry for their biological activities .
Arylation Reactions
The compound is employed in arylation reactions using a palladium acetate catalyst. Arylated indoles are significant in pharmaceuticals and agrochemicals for their enhanced biological activities .
Enantioselective Friedel-Crafts Alkylation
It acts as a reactant in enantioselective Friedel-Crafts alkylation, which is crucial for creating chiral molecules that are prevalent in bioactive compounds .
Stereoselective Synthesis of Cyclopentaindolones
This chemical is used in the stereoselective synthesis of cyclopentaindolones via [3+2] cyclopentannulation, which is important for generating complex molecular architectures found in natural products and pharmaceuticals .
Anti-HIV-1 Activity
Indole derivatives, including those related to 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde, have been studied for their potential anti-HIV-1 activity through molecular docking studies .
Cancer Treatment
Indole derivatives are increasingly being explored for their applications in treating cancer cells due to their biologically vital properties .
Luminescent Metal Complexes
Indole-containing metal complexes, such as luminescent rhenium(I) diimine–indole complexes, have been synthesized for potential medicinal applications .
Each application represents a unique field where 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde plays a crucial role, demonstrating its versatility and importance in scientific research.
Thermo Fisher Scientific Springer Open Royal Society of Chemistry MDPI
Mechanism of Action
Target of Action
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes that lead to their biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
5-methoxy-1-methylindole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-9(7-13)5-8-6-10(14-2)3-4-11(8)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFVJINOLTXHPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-methoxy-1-methyl-1H-indole-2-carbaldehyde in the synthesis of KAD22, and how does this relate to the compound's antioxidant activity?
A1: The research paper states that KAD22, a potent antioxidant, is synthesized from 5-methoxy-1-methyl-1H-indole-2-carbaldehyde and 2-(piperazin-1-yl)phenol []. This suggests that 5-methoxy-1-methyl-1H-indole-2-carbaldehyde serves as a crucial building block, contributing to the structural framework of KAD22. While the paper doesn't delve into the specific structural features responsible for KAD22's antioxidant properties, it implies that the incorporation of 5-methoxy-1-methyl-1H-indole-2-carbaldehyde plays a role in shaping the overall structure and potentially influencing the antioxidant activity. Further research is needed to elucidate the specific contributions of 5-methoxy-1-methyl-1H-indole-2-carbaldehyde to the antioxidant mechanism of KAD22.
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